beta-Ccb
CAS No.: 84454-35-3
Cat. No.: VC0004147
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 84454-35-3 |
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Molecular Formula | C16H16N2O2 |
Molecular Weight | 268.31 g/mol |
IUPAC Name | butyl 9H-pyrido[3,4-b]indole-3-carboxylate |
Standard InChI | InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3 |
Standard InChI Key | WGNGIELOOKACSB-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Canonical SMILES | CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Chemical Identity and Structural Characteristics
Beta-CCB is a derivative of the beta-carboline alkaloid family, characterized by a planar indole structure fused with a pyridine ring. The compound’s full systematic name is n-butyl 9H-pyrido[3,4-b]indole-3-carboxylate, reflecting the esterification of the carboxyl group at position 3 with an n-butyl chain . Key structural features include:
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Indole-Pyridine Fusion: The tricyclic core enables pi-pi stacking interactions with aromatic residues in receptor binding sites.
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Ester Functional Group: The n-butyl ester at position 3 enhances lipophilicity, facilitating blood-brain barrier penetration .
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Substituent Effects: The absence of hydroxyl groups distinguishes beta-CCB from endogenous neurotransmitters like serotonin, reducing off-target interactions .
Synthesis and Isolation
Beta-CCB was first isolated from bovine brain tissue using a multi-step purification process involving solvent extraction, chromatography, and high-performance liquid chromatography (HPLC) . Synthetic routes typically involve:
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Formation of Beta-Carboline Core: Condensation of tryptophan derivatives with aldehydes under Pictet-Spengler conditions.
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Esterification: Reaction with n-butyl chloride in the presence of a base to introduce the ester moiety .
Critical controls during synthesis include avoiding artificial formation from precursor molecules like beta-carboline-3-carboxylic acid, which can occur under acidic conditions .
Pharmacological Mechanisms and Receptor Interactions
Beta-CCB’s primary mechanism of action involves modulation of gamma-aminobutyric acid type A receptors (GABARs), which are pivotal in regulating neuronal excitability. Unlike benzodiazepines, which potentiate GABAergic transmission, beta-CCB acts as an inverse agonist, binding to the benzodiazepine site and reducing chloride ion influx .
Proconvulsant and Anxiogenic Effects
In murine models, beta-CCB administration (1–30 mg/kg) exacerbates seizures induced by 3-mercaptopropionic acid, a GABA synthesis inhibitor. This proconvulsant effect is dose-dependent and reversible with flumazenil (RO 15-1788), confirming GABAR mediation . Behavioral assays further reveal anxiogenic properties:
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Open-Field Test: Beta-CCB reduces exploratory behavior by 40–60% at 10 mg/kg, contrasting with diazepam’s anxiolytic effects .
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Elevated Plus Maze: Time spent in open arms decreases by 30% at 5 mg/kg, indicative of heightened anxiety .
Oligodendroglial Modulation and Remyelination
Recent studies highlight beta-CCB’s promyelinating effects in cuprizone (CPZ)-induced demyelination models. Key findings include:
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MRI Metrics: T2-weighted hyperintensity in the corpus callosum decreases by 25% following beta-CCB treatment (10 mg/kg/day for 21 days) .
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Histological Analysis: Myelin basic protein (MBP) expression increases 2.1-fold in the fimbria and internal capsule .
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Oligodendrocyte Dynamics: Beta-CCB restores NG2 oligodendrocyte precursor cell populations by 35% and boosts CC1 mature oligodendrocytes by 50% .
These effects are attributed to beta-CCB’s potentiation of oligodendroglial GABARs, distinct from neuronal isoforms .
Therapeutic Applications and Preclinical Evidence
Multiple Sclerosis (MS)
In CPZ models mimicking MS, beta-CCB administration during remyelination phases accelerates myelin recovery:
Brain Region | Myelin Density Increase (%) | Reference |
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Corpus Callosum | 28 | |
Internal Capsule | 32 | |
Cerebellar Peduncle | 24 |
Mechanistically, beta-CCB enhances oligodendrocyte differentiation via ERK1/2 phosphorylation, increasing myelin gene expression (e.g., PLP, MBP) by 40–60% .
Anxiety and Seizure Disorders
Paradoxically, while beta-CCB exacerbates anxiety in healthy rodents, preliminary data suggest it may stabilize neuronal hyperexcitability in chronic epilepsy models. In kainic acid-induced seizures, beta-CCB (5 mg/kg) reduces ictal duration by 22% through GABAR-dependent pathways .
Comparative Analysis with Related Beta-Carbolines
Beta-CCB’s unique profile is evident when contrasted with structurally similar compounds:
Compound | Receptor Affinity (K, nM) | Anxiogenic Effect | Convulsant Potential |
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Beta-CCB | 3 (GABAR) | Moderate | Low |
DMCM | 1.2 (GABAR) | Severe | High |
Harmane | 450 (MAO-A) | None | None |
Flumazenil | 2 (GABAR) | Antagonist | None |
Future Directions and Clinical Translation
Ongoing research aims to:
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Develop beta-CCB analogs with enhanced receptor subtype selectivity.
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Evaluate combinatorial therapies with immunomodulators for MS.
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Explore pharmacokinetic optimization via prodrug formulations.
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